molecular formula C9H8F3NO B1373014 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone CAS No. 37885-07-7

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Cat. No. B1373014
CAS RN: 37885-07-7
M. Wt: 203.16 g/mol
InChI Key: ALHLVWOGPMHZHJ-UHFFFAOYSA-N
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Description

“1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone” is a chemical compound with the CAS number 37885-07-7 . It is also known as “Ethanone, 1-[2-amino-4-(trifluoromethyl)phenyl]-” or "2-Amino-4-(trifluoromethyl)acetophenone" .


Molecular Structure Analysis

The molecular weight of “1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone” is approximately 203.16 g/mol . The molecular formula is C9H8F3NO . The InChI key, a unique identifier for chemical substances, is ALHLVWOGPMHZHJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone” is a solid compound .

Scientific Research Applications

Synthesis and Derivative Formation

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone has been utilized as a precursor in the synthesis of various heterocyclic compounds. For instance, its interaction with p-tolyl sulphonamide leads to the formation of 1-[4-tosyl amino) phenyl]ethanone, a key intermediate for further chemical transformations. This compound has been used to synthesize novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives, exhibiting potential anticancer properties for liver and breast cancer (Hessien, Kadah, & Marzouk, 2009)(Hessien, Kadah, & Marzouk, 2009).

Antimicrobial Activity

The compound has been employed in creating derivatives with antimicrobial activity. Research exploring the synthesis and antimicrobial properties of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, derived from 4-chlorophenol, has shown promise in inhibiting gram-positive and gram-negative bacteria (Wanjari, 2020)(Wanjari, 2020).

Photoremovable Protecting Group

In the field of organic synthesis, this chemical has been used as a photoremovable protecting group for carboxylic acids. The protecting group 1-[2-(2-hydroxyalkyl)phenyl]ethanone, derived from it, demonstrates effective release of the protected compound upon photolysis, showing potential utility in various synthetic pathways (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003)(Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).

Utilization in Pharmaceutical Synthesis

The compound has been used in the synthesis of Schiff Base derivatives and α-Unsaturated Aminocarboxylic Acids, which have potential as antimicrobial molecules. This involves a Cu(II)-photocatalysed hydrocarboxylation process, demonstrating its versatility in pharmaceutical synthesis (Gordon, Hosten, & Ogunlaja, 2022)(Gordon, Hosten, & Ogunlaja, 2022).

properties

IUPAC Name

1-[2-amino-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-5(14)7-3-2-6(4-8(7)13)9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHLVWOGPMHZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676434
Record name 1-[2-Amino-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37885-07-7
Record name 1-[2-Amino-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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